molecular formula C19H39NO2 B100824 N-(3-hydroxypropyl)hexadecanamide CAS No. 18704-66-0

N-(3-hydroxypropyl)hexadecanamide

Cat. No. B100824
CAS RN: 18704-66-0
M. Wt: 313.5 g/mol
InChI Key: XFKOWTJQIZCEEL-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)hexadecanamide, also known as N-stearoyl-3-hydroxypropylamide, is a synthetic compound that belongs to the class of fatty acid amides. It has attracted considerable attention in the scientific community due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of N-(3-hydroxypropyl)hexadecanamide is not fully understood. However, it is believed to exert its therapeutic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the transient receptor potential vanilloid 1 (TRPV1) receptor. Activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, pain, and neuroprotection.

Biochemical And Physiological Effects

N-(3-hydroxypropyl)hexadecanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce pain by inhibiting the activation of nociceptors, which are responsible for detecting painful stimuli. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

N-(3-hydroxypropyl)hexadecanamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of N-(3-hydroxypropyl)hexadecanamide is its poor solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

N-(3-hydroxypropyl)hexadecanamide has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some of the future directions for research include investigating its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, N-(3-hydroxypropyl)hexadecanamide is a synthetic compound that exhibits potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic properties.

Synthesis Methods

N-(3-hydroxypropyl)hexadecanamide can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of stearic acid with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield N-(3-hydroxypropyl)hexadecanamide. Other methods include the reaction of stearoyl chloride with 3-hydroxypropylamine and the reaction of stearic acid with 3-hydroxypropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide.

Scientific Research Applications

N-(3-hydroxypropyl)hexadecanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

18704-66-0

Product Name

N-(3-hydroxypropyl)hexadecanamide

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N-(3-hydroxypropyl)hexadecanamide

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21/h21H,2-18H2,1H3,(H,20,22)

InChI Key

XFKOWTJQIZCEEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NCCCO

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCO

Origin of Product

United States

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